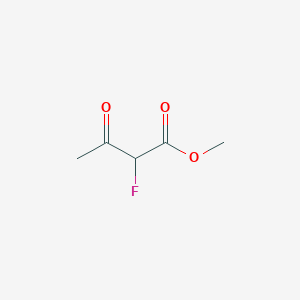
Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI) is an organic compound with the molecular formula C(_5)H(_7)FO(_3) It is a derivative of butanoic acid where a fluorine atom and a keto group are introduced at the second and third positions, respectively, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of butanoic acid, 2-fluoro-3-oxo-, methyl ester typically begins with commercially available starting materials such as ethyl acetoacetate and fluorinating agents.
Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-fluoro-3-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanoic acid, 2-fluoro-3-oxo-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.
Reduction: Reduction of the keto group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or hydrogen peroxide (H(_2)O(_2)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like ammonia (NH(_3)), primary amines (R-NH(_2)), or thiols (R-SH).
Major Products
Oxidation: Butanoic acid derivatives.
Reduction: 2-fluoro-3-hydroxybutanoic acid methyl ester.
Substitution: 2-substituted-3-oxo-butanoic acid methyl esters.
Scientific Research Applications
Chemistry
In organic synthesis, butanoic acid, 2-fluoro-3-oxo-, methyl ester serves as a versatile intermediate for the preparation of various fluorinated compounds
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on metabolic pathways and enzyme interactions. Fluorinated analogs often exhibit altered biological activity, making them valuable tools in biochemical studies.
Medicine
Pharmaceutical research utilizes butanoic acid, 2-fluoro-3-oxo-, methyl ester in the development of new drugs. Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules, potentially leading to improved efficacy and reduced side effects.
Industry
In the materials science industry, fluorinated compounds like butanoic acid, 2-fluoro-3-oxo-, methyl ester are used in the production of specialty polymers and coatings. Their unique properties, such as increased thermal stability and chemical resistance, make them suitable for high-performance applications.
Mechanism of Action
The mechanism by which butanoic acid, 2-fluoro-3-oxo-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active acid form.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-oxo-, methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.
Butanoic acid, 2-fluoro-, methyl ester: Lacks the keto group, affecting its reactivity and applications.
Butanoic acid, 3-oxo-, methyl ester: The position of the keto group is different, leading to variations in chemical behavior.
Uniqueness
Butanoic acid, 2-fluoro-3-oxo-, methyl ester is unique due to the presence of both a fluorine atom and a keto group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H7FO3 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
methyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H7FO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 |
InChI Key |
FXZAMEPLYGXHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
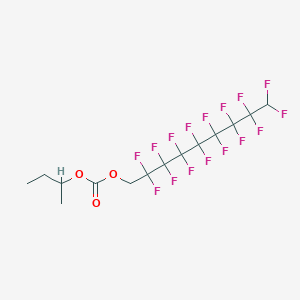
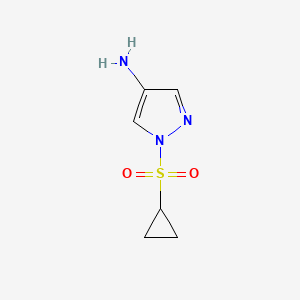
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


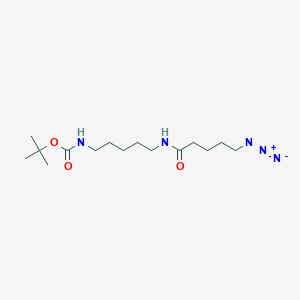
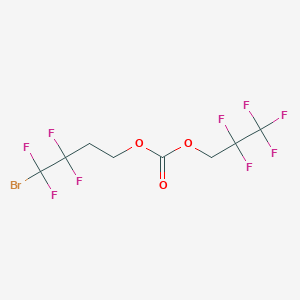
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)



